molecular formula C17H11F3N4O2 B2362503 1-(2,4-Difluorophenyl)-3-(4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea CAS No. 1207000-27-8

1-(2,4-Difluorophenyl)-3-(4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea

Cat. No.: B2362503
CAS No.: 1207000-27-8
M. Wt: 360.296
InChI Key: MYWIXTGVKBGYRR-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-(4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea is a complex organic compound characterized by the presence of multiple fluorine atoms and a dihydropyrazinone ring

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-(4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting biological activity, it could be studied as a potential drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-3-(4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea typically involves multi-step organic reactions. One common method includes the reaction of 2,4-difluoroaniline with 4-fluorobenzoyl chloride to form an intermediate, which is then reacted with a dihydropyrazinone derivative under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-3-(4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-(4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Difluorophenyl)-3-(4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea
  • 1-(2,4-Difluorophenyl)-3-(4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea
  • 1-(2,4-Difluorophenyl)-3-(4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea

Uniqueness

1-(2,4-Difluorophenyl)-3-(4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N4O2/c18-10-1-4-12(5-2-10)24-8-7-21-15(16(24)25)23-17(26)22-14-6-3-11(19)9-13(14)20/h1-9H,(H2,21,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWIXTGVKBGYRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C(C2=O)NC(=O)NC3=C(C=C(C=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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